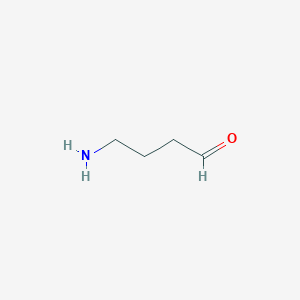

4-氨基丁醛

描述

4-Aminobutanal is an omega-aminoaldehyde that is butanal in which one of the hydrogens of the terminal methyl group has been replaced by an amino group . It has a role as an Escherichia coli metabolite and a mouse metabolite . It is an omega-aminoaldehyde and an aminobutanal . It is a conjugate base of a 4-ammoniobutanal .

Synthesis Analysis

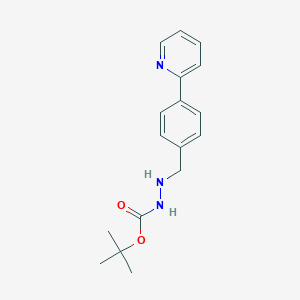

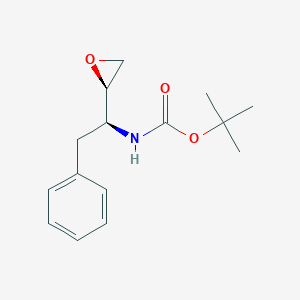

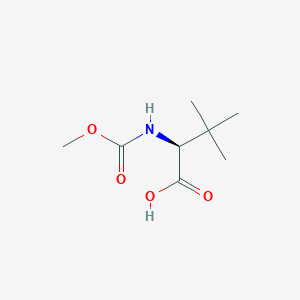

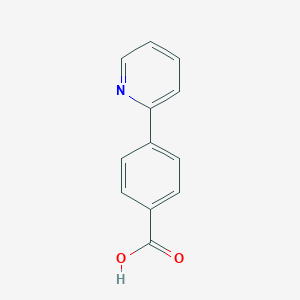

4-Aminobutanal serves as an important intermediate compound for drugs and a precursor of biodegradable polymers used for gene delivery . Two nitrogen-protecting groups of 4-aminobutanal were evaluated (Boc and Phth) and synthesized from the commercially available corresponding aminoketal .

Molecular Structure Analysis

The molecular formula of 4-Aminobutanal is C4H9NO . The IUPAC name is 4-aminobutanal . The InChI is InChI=1S/C4H9NO/c5-3-1-2-4-6/h4H,1-3,5H2 . The InChIKey is DZQLQEYLEYWJIB-UHFFFAOYSA-N . The Canonical SMILES is C(CC=O)CN .

Physical And Chemical Properties Analysis

The molecular weight of 4-Aminobutanal is 87.12 g/mol . The XLogP3-AA is -0.9 . The Hydrogen Bond Donor Count is 1 . The density is 0.9±0.1 g/cm3 . The boiling point is 159.9±23.0 °C at 760 mmHg . The vapour pressure is 2.5±0.3 mmHg at 25°C . The enthalpy of vaporization is 39.6±3.0 kJ/mol . The flash point is 50.5±22.6 °C . The index of refraction is 1.422 . The molar refractivity is 24.3±0.3 cm3 .

科学研究应用

Chemical Synthesis

4-Aminobutanal is used in the synthesis of various chemical compounds. For instance, it is used in the production of 4-Aminobutan-2-one hydrochloride . It is also used in the synthesis of 4,4-Diethoxy-N,N-dimethyl-1-butanamine .

Biochemical Research

In biochemical research, 4-Aminobutanal plays a crucial role. It is involved in the production of Firibastat , a compound used in biochemical research. It is also used in the synthesis of (S)-2-Aminobutane-1,4-dithiol hydrochloride .

Metabolite Profiling

4-Aminobutanal is used in targeted quantitative profiling of metabolites. For example, it is associated with 4-aminobutyrate (GABA) in apple fruit stored under multiple abiotic stresses .

Abiotic Stress Response in Plants

4-Aminobutanal accumulates in plants under abiotic stress. It is converted to succinic semialdehyde (SSA) via GABA transaminase (GABA-T) and then to succinate via NAD±dependent succinic semialdehyde dehydrogenase (SSADH) or to 4-hydroxybutyrate (GHB) via NADPH-dependent glyoxylate/succinic semialdehyde reductase (GLYR) .

Role in Protein Hydrolysis

Low-temperature-induced protein hydrolysis is responsible for the enhanced availability of amino acids during early storage, and the resulting higher glutamate level stimulated 4-aminobutyrate levels more than polyamines .

Role in 4-Aminobutyrate and -Alanine Production

NAD+ reduction was accompanied by the production of GABA and b-alanine, respectively, when 4-aminobutanal and 3-aminopropanal were utilized as substrates . This sheds light on the potential role of apple AMADHs in 4-aminobutyrate and -alanine production .

作用机制

Target of Action

4-Aminobutanal, also known as γ-aminobutyraldehyde, is a key intermediate in the metabolism of polyamines . The primary targets of 4-Aminobutanal are enzymes involved in the polyamine metabolic pathway, such as diamine oxidase (DAO) and polyamine oxidase (PAO) . These enzymes play crucial roles in plant growth, development, and stress responses .

Mode of Action

4-Aminobutanal is produced by the action of DAO and PAO on diamines like putrescine (Put) and polyamines like spermidine (Spd) and spermine (Spm) . DAO, which relies on Cu 2+ and pyridoxal phosphate as its cofactors, catalyzes the formation of H2O2, ammonia, and 4-aminobutanal from Put . Similarly, PAOs deaminate Spd and Spm to 4-aminobutanal and N-(3-aminopropyl)-4-aminobutanal, respectively .

Biochemical Pathways

The biochemical pathway involving 4-Aminobutanal is primarily the polyamine metabolic pathway . In this pathway, 4-Aminobutanal undergoes cyclization to form pyrroline (PYRR), which is then converted into γ-aminobutyric acid (GABA) by the action of pyrroline dehydrogenase (PYRR-DH) . This pathway plays a significant role in plant growth, development, and stress responses .

Pharmacokinetics

It is known that 4-aminobutanal is a small molecule with a molecular weight of 87120 Da , which suggests that it may be readily absorbed and distributed within biological systems.

Result of Action

The conversion of 4-Aminobutanal to GABA has significant molecular and cellular effects. GABA is a non-proteinogenic amino acid that has been linked to various physiological processes, including transcription, RNA modification, protein synthesis, and the modulation of enzyme activities . It plays important roles in plant growth, development, and stress responses .

Action Environment

The action of 4-Aminobutanal is influenced by various environmental factors. For instance, abiotic stresses such as temperature extremes, salt, and mineral deficiency can affect the levels of polyamines and, consequently, the production of 4-Aminobutanal . Moreover, the activity of enzymes like DAO and PAO, which are involved in the production of 4-Aminobutanal, can be modulated by environmental conditions .

安全和危害

If inhaled, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Do not use mouth to mouth resuscitation if the victim ingested or inhaled the chemical . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

未来方向

属性

IUPAC Name |

4-aminobutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c5-3-1-2-4-6/h4H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZQLQEYLEYWJIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50863389 | |

| Record name | 4-Aminobutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50863389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Aminobutyraldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001080 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

4390-05-0 | |

| Record name | 4-Aminobutanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4390-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminobutyraldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004390050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminobutyraldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001080 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

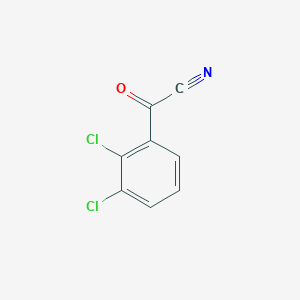

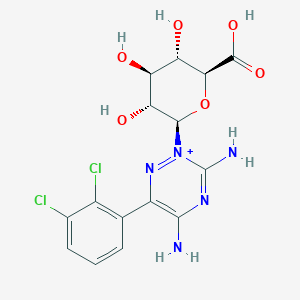

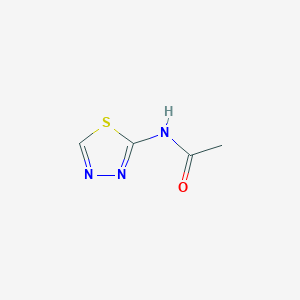

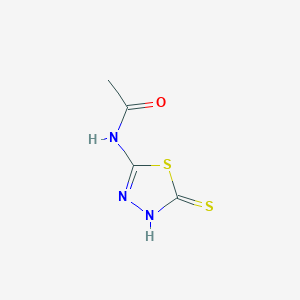

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

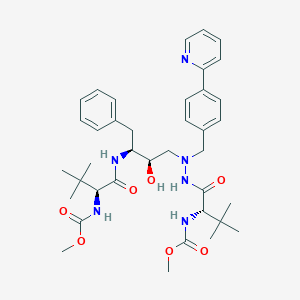

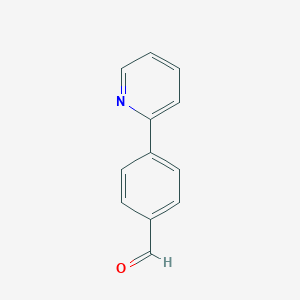

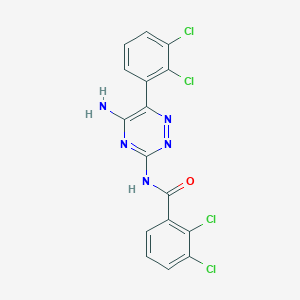

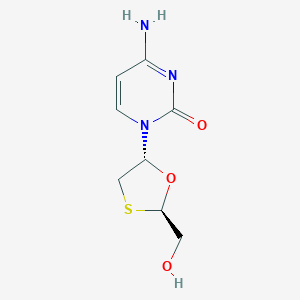

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。